molecular formula C22H23N3O6S B2884235 Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-97-2

Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2884235
CAS No.: 851947-97-2
M. Wt: 457.5
InChI Key: FARXPUJRJOZKSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thieno[3,4-d]pyridazine core substituted with a p-tolyl group at position 3, an oxo group at position 4, and a 4-ethoxy-4-oxobutanamido moiety at position 5. The ethyl ester group at position 1 enhances solubility and modulates bioavailability.

Properties

IUPAC Name

ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6S/c1-4-30-17(27)11-10-16(26)23-20-18-15(12-32-20)19(22(29)31-5-2)24-25(21(18)28)14-8-6-13(3)7-9-14/h6-9,12H,4-5,10-11H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARXPUJRJOZKSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)C)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-ethoxy-4-oxobutanamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A thieno[3,4-d]pyridazine core
  • An ethyl ester functional group
  • An amide bond linking a butanamide side chain

This structural diversity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies indicate that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may act by inhibiting specific enzymes involved in cancer cell proliferation. It is hypothesized that the thieno[3,4-d]pyridazine moiety interacts with DNA or RNA polymerases, disrupting nucleic acid synthesis and leading to apoptosis in cancer cells.
  • Case Studies : A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro, with IC50 values in the low micromolar range, suggesting potent activity against tumor cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary results suggest:

  • Broad-Spectrum Activity : this compound showed activity against both Gram-positive and Gram-negative bacteria.
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate potential for development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It is believed to inhibit key enzymes such as topoisomerases and kinases involved in cell cycle regulation.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death.
  • Cell Cycle Arrest : Research indicates that it can cause G2/M phase arrest in cancer cells, preventing their division and proliferation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The ethyl ester form enhances lipid solubility, improving absorption rates.
  • Metabolism : Initial studies suggest hepatic metabolism with potential for active metabolites contributing to its biological effects.
  • Toxicity Profile : Toxicological assessments reveal moderate toxicity at high concentrations; however, further studies are needed to establish safe dosage ranges.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,4-d]pyridazine Derivatives

Compound 31 (Ethyl 5-amino-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate)

  • Substituents: 4-(Trifluoromethoxy)phenyl (electron-withdrawing) at position 3; amino group at position 5.
  • Molecular Weight : 400.06 g/mol.
  • Synthetic Yield : 55% (lower than typical triazole derivatives, possibly due to steric hindrance).
  • Key Properties: Demonstrated activity as a tau aggregation inhibitor for Alzheimer’s research.
  • Applications : Neurodegenerative disease therapeutics .

Comparison with Target Compound

Feature Target Compound Compound 31
Position 3 Substituent p-Tolyl (electron-donating) 4-(Trifluoromethoxy)phenyl (electron-withdrawing)
Position 5 Group 4-Ethoxy-4-oxobutanamido (amide) Amino
Molecular Weight ~467 g/mol (calculated) 400.06 g/mol
Potential Bioactivity Hypothesized CNS applications Confirmed tau aggregation inhibition

The amide group in the target compound may improve binding specificity compared to the amino group in Compound 31, though at the cost of reduced metabolic stability. The p-tolyl group’s electron-donating nature could alter electronic distribution in the core heterocycle, affecting reactivity or target engagement .

Triazole-Based Analogues

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Core Structure: 1,2,3-Triazole (vs. thienopyridazine).
  • Substituents : Pyridin-3-yl at position 1; formyl group at position 5.
  • Synthetic Yield : High (quantitative after hydrolysis), using K₂CO₃/DMSO for cyclization .
  • Key Properties : The formyl group enables further functionalization (e.g., Schiff base formation).
  • Applications : Building block for chemical libraries or metal-organic frameworks.

Comparison with Target Compound

Feature Target Compound Triazole Analogue
Heterocyclic Core Thieno[3,4-d]pyridazine 1,2,3-Triazole
Functional Groups Ester, amide, p-tolyl Ester, formyl, pyridinyl
Reactivity Stable amide linkage Reactive formyl group for derivatization
Synthetic Conditions Likely requires multi-step amide coupling One-pot cyclization under mild conditions

The triazole analogue prioritizes synthetic versatility, while the target compound’s thienopyridazine core may offer greater rigidity for target binding in drug design .

High-Energy Materials (Contextual Comparison)

While DNTF (3,4-dinitrofuroxanofuroxan) and DATF (3,4-bis(4′-aminofurazano)furoxan) are furazan-based explosives, their comparison highlights structural influences on stability and performance:

  • DNTF : Higher density (1.93 g/cm³) and detonation velocity (~9000 m/s) than HMX .
  • DATF: Lower friction sensitivity (8% ignition) due to amino groups, with thermal stability up to 260°C .

Though unrelated in application, these compounds underscore how substituents (e.g., nitro vs. amino groups) critically modulate stability and reactivity—a principle applicable to optimizing the target compound’s functional groups for desired properties.

Q & A

Q. What are the standard synthetic routes for this compound, and what are the critical steps influencing yield?

The synthesis typically involves a multi-step process: (i) formation of the thieno[3,4-d]pyridazine core via cyclization of substituted thiophene precursors, (ii) introduction of the 4-ethoxy-4-oxobutanamido group via amide coupling, and (iii) esterification at the 1-position. Key steps include optimizing reaction temperatures (e.g., reflux conditions at 80–110°C) and solvent selection (e.g., anhydrous DMF or toluene) to avoid hydrolysis of the ethyl ester group . Purification via column chromatography or recrystallization is critical for achieving >95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the p-tolyl, ethoxy, and oxobutanamido groups. Mass spectrometry (MS) via electrospray ionization (ESI) validates the molecular weight (expected ~450–500 g/mol). Infrared (IR) spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .

Q. What functional groups are reactive under standard laboratory conditions?

The ethyl ester group is prone to hydrolysis under acidic or basic conditions. The amide bond is stable at neutral pH but may degrade under prolonged heating. The thieno[3,4-d]pyridazine core can undergo electrophilic substitution at the sulfur atom, while the p-tolyl group may participate in Friedel-Crafts alkylation .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved in neuroprotection studies?

Discrepancies may arise from differences in cell lines, assay protocols, or compound stability. Mitigation strategies include:

  • Using orthogonal assays (e.g., fluorescence-based viability assays and caspase-3 activity tests).
  • Validating purity via HPLC before testing.
  • Assessing metabolic stability in cell culture media (e.g., liver microsome assays) .
  • Structural analogs (e.g., replacing the p-tolyl group with halogens) can clarify SAR trends .

Q. What strategies optimize regioselective functionalization of the thieno[3,4-d]pyridazine core?

  • Electrophilic substitution : Use directing groups (e.g., nitro or methoxy) to control reaction sites.
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions.
  • Protection/deprotection : Temporarily block the amide group with tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. How does the compound’s stability vary under different pH and solvent conditions?

  • Aqueous solutions : Degrades rapidly at pH < 3 or > 10 due to ester hydrolysis.
  • Organic solvents : Stable in DMSO or DMF for ≤72 hours at 4°C.
  • Solid state : Store at –20°C under inert gas (argon) to prevent oxidation of the dihydrothieno ring .

Q. What computational methods predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) can model interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Focus on hydrogen bonding with the amide group and hydrophobic interactions with the p-tolyl substituent .

Q. How to design structure-activity relationship (SAR) studies for analog synthesis?

  • Core modifications : Replace the thieno ring with pyrido[2,3-d]pyridazine to assess ring size effects.
  • Substituent variations : Test electron-withdrawing (e.g., –NO₂) vs. electron-donating (–OCH₃) groups on the benzamido moiety.
  • Bioisosteres : Substitute the ethyl ester with a methyl oxadiazole to improve metabolic stability .

Methodological Recommendations

  • Synthetic Optimization : Use design of experiments (DoE) to statistically evaluate solvent polarity, temperature, and catalyst loading effects on yield .
  • Data Validation : Cross-reference NMR shifts with simulated spectra (e.g., ACD/Labs or ChemDraw) to confirm assignments .
  • Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate results across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.